LP-211

Vue d'ensemble

Description

Il s'agit d'un agoniste puissant et sélectif du récepteur de la sérotonine 5-HT7, qui joue un rôle important dans diverses fonctions du système nerveux central, notamment le rythme circadien, le sommeil, la thermorégulation, la nociception et la mémoire . LP-211 présente une meilleure pénétration cérébrale par rapport aux agonistes 5-HT7 plus anciens et présente des effets similaires dans les modèles animaux .

Applications De Recherche Scientifique

LP-211 has several scientific research applications, including:

Chemistry: Used as a selective agonist for the serotonin 5-HT7 receptor in various chemical studies.

Biology: Employed in studies related to circadian rhythm, sleep, and memory.

Medicine: Investigated for its potential therapeutic effects in conditions such as autism spectrum disorder, anxiety, and depression.

Industry: Utilized in the development of new pharmacological tools targeting the 5-HT7 receptor

Mécanisme D'action

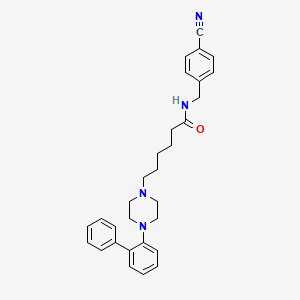

LP-211, also known as NCS2VAH93R or N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide, is a potent and selective agonist for the serotonin 5-HT7 receptor . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

The primary target of this compound is the 5-HT7 serotonin receptor . This receptor is a member of the serotonin receptor family and plays a crucial role in various central nervous system functions, including circadian rhythm, sleep, thermoregulation, nociception, and memory .

Mode of Action

This compound acts as a selective agonist at the 5-HT7 serotonin receptor . It binds to this receptor with a high affinity, leading to the activation of the receptor and subsequent physiological responses . The activation of 5-HT7 receptors by this compound is mediated by G-protein-coupled receptor signaling pathways .

Biochemical Pathways

The activation of 5-HT7 receptors by this compound can influence various biochemical pathways. For instance, it has been suggested that this compound may play a role in neural plasticity and in mood, cognitive, and sleep regulation . .

Result of Action

The activation of 5-HT7 receptors by this compound can lead to various molecular and cellular effects. For instance, this compound has been shown to stimulate neurite outgrowth in primary murine striatal and cortical neurons . Moreover, this compound treatment can induce persistent physiological changes in the septal 5-HT7-R expression and astrocyte response .

Analyse Biochimique

Biochemical Properties

LP-211 interacts with the serotonin 5-HT7 receptor, exhibiting a Ki value of 0.58 nM . This interaction is highly selective, with this compound showing over 300-fold selectivity over the 5-HT1A receptor . The interaction between this compound and the 5-HT7 receptor is crucial for its role in various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a positive effect on endothelial cell proliferation . Moreover, this compound has been shown to activate the migration of endothelial cells and promote angiogenesis . In the central nervous system, this compound is involved in neural plasticity and in mood, cognitive, and sleep regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the 5-HT7 receptor. As a selective agonist for this receptor, this compound binds to the 5-HT7 receptor, activating it . This activation can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, this compound was administered daily during the 5th and 6th postnatal week. One month after treatment, these rats exhibited changes in behavior, amino acids, and synaptic markers .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, at a lower dose, this compound was found to reduce horizontal activity, while at a higher dose, it increased selective spatial attention .

Transport and Distribution

Given its ability to penetrate the brain, it is likely that this compound can cross the blood-brain barrier .

Subcellular Localization

Given its interaction with the 5-HT7 receptor, it is likely that this compound is localized to areas of the cell where this receptor is present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LP-211 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :

Formation du cycle pipérazine : Ceci implique la réaction de la 1,1'-biphényl-2-amine avec le 1-chlorohexane pour former la 1-(2-biphényl)-pipérazine.

Attachement du groupe cyanophényle : L'intermédiaire est ensuite mis à réagir avec le chlorure de 4-cyanobenzyl pour former le N-(4-cyanophénylméthyl)-4-(2-diphényl)-1-pipérazinehexanamide.

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation de solvants, de catalyseurs et de méthodes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

LP-211 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine et du groupe cyanophényle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme agoniste sélectif du récepteur de la sérotonine 5-HT7 dans diverses études chimiques.

Biologie : Employé dans des études liées au rythme circadien, au sommeil et à la mémoire.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections telles que les troubles du spectre autistique, l'anxiété et la dépression.

Industrie : Utilisé dans le développement de nouveaux outils pharmacologiques ciblant le récepteur 5-HT7

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en activant le récepteur de la sérotonine 5-HT7. Ce récepteur est impliqué dans la régulation de plusieurs fonctions du système nerveux central. Lorsqu'il est activé, this compound influence la voie de signalisation de l'adénosine monophosphate cyclique (AMPc), conduisant à divers effets physiologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

AS-19 : Un autre agoniste sélectif du récepteur 5-HT7.

E-55888 : Un composé ayant des effets similaires sur le récepteur 5-HT7.

LP-12 : Un composé apparenté avec une affinité réceptrice similaire.

LP-44 : Un autre composé de la même série avec des propriétés similaires

Unicité de LP-211

This compound est unique en raison de sa haute sélectivité et de sa meilleure pénétration cérébrale par rapport aux agonistes 5-HT7 plus anciens. Il présente également une inhibition de longue durée du récepteur 5-HT7, ce qui en fait un outil précieux pour étudier la fonction du récepteur et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDZLDNNBDKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029790 | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052147-86-0 | |

| Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LP-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LP-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of LP-211?

A1: this compound is a selective agonist for the serotonin 5-HT7 receptor (5-HT7R). [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with the 5-HT7 receptor?

A2: this compound binds to the 5-HT7 receptor and activates it, leading to downstream signaling events. [, , ] this compound exhibits competitive displacement of the radioligand [3H]-SB-269970 in binding assays and displays insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells expressing human 5-HT7 receptors. []

Q3: What are the key downstream effects of 5-HT7 receptor activation by this compound?

A3: Activation of 5-HT7 receptors by this compound leads to several downstream effects, including:

- Increased cAMP levels: this compound activates adenylate cyclase, leading to increased cAMP production. [, ]

- Modulation of synaptic plasticity: this compound reverses metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), a form of synaptic plasticity, in the hippocampus. [, ]

- Enhanced neurite outgrowth: this compound promotes neurite outgrowth in neuronal cultures from various brain regions. [, ]

- Increased dendritic spine density: Chronic this compound treatment increases dendritic spine density in cortical and striatal neurons. []

- Modulation of sleep-wake cycles: Systemic and central nervous system administration of this compound alters sleep architecture in rats. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H30N4O, and its molecular weight is 438.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided articles don't provide detailed spectroscopic data, the synthesis and some characterization of this compound have been previously described. [] Refer to those publications for detailed spectroscopic information.

A5: The provided articles primarily focus on the pharmacological characterization of this compound and its effects in biological systems. They do not delve into its material compatibility, stability in non-biological contexts, catalytic properties, or computational modeling. Therefore, we cannot provide information on these aspects.

Q6: How does modifying the structure of this compound affect its activity?

A7: The provided articles highlight the development of this compound from an earlier compound, SB-269970. [, ] While detailed SAR studies are not explicitly discussed, one study investigates the effects of structural modifications to improve microsomal stability. [] These modifications highlight the importance of specific structural features for this compound's activity and provide a basis for further SAR studies.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research articles primarily focus on the preclinical evaluation of this compound. Therefore, they do not provide information on SHE regulations, detailed PK/PD parameters, resistance mechanisms, analytical method validation, quality control, dissolution, and solubility studies typically associated with later stages of drug development.

Q8: In what experimental models has this compound shown efficacy?

A8: this compound has demonstrated efficacy in various preclinical models:

- Rodent models of Rett syndrome: this compound improved motor coordination, spatial memory, and hippocampal synaptic plasticity in female mice modeling Rett syndrome. [, , ]

- Mouse models of Fragile X syndrome: this compound reversed exaggerated mGluR-LTD and improved novel object recognition performance in Fmr1 KO mice. [, ] It also reduced stereotyped behavior in these mice. []

- Rodent models of pain: this compound demonstrated analgesic effects in models of neuropathic and inflammatory pain. [, , , ]

- Rodent models of circadian rhythm: this compound influenced circadian rhythm in mice when administered before and after anesthesia, with contrasting effects observed depending on the timing of administration. []

- Rodent models of behavior: this compound modulated explorative-curiosity behavior in rats in tasks involving different visuospatial parameters. []

A8: The provided research primarily focuses on the preclinical evaluation of this compound and does not provide information regarding its toxicity profile, drug delivery strategies, biomarkers, environmental impact, immunogenicity, or its interaction with drug transporters and metabolizing enzymes. Furthermore, the documents do not delve into comparisons with alternative compounds, recycling strategies, or specific research infrastructure related to this compound.

Q9: What are the key historical milestones in the research of this compound?

A10:

- Discovery of the 5-HT7 receptor: The identification of the 5-HT7 receptor in 1993 paved the way for developing selective ligands, including this compound. [, ]

- Development of SB-269970: SB-269970, a selective 5-HT7 receptor antagonist, was identified in 1999 and has been instrumental in studying the role of this receptor. []

- Identification and characterization of this compound: this compound emerged as a brain-penetrant and selective 5-HT7 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Its pharmacological properties and potential therapeutic benefits in preclinical models have been investigated. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What are the potential cross-disciplinary applications of this compound research?

A10: Research on this compound has fostered collaborations across various disciplines:

- Neuroscience & Pharmacology: Understanding the role of the 5-HT7 receptor in various neurological and psychiatric disorders. [, , , , , , , , , ]

- Medicinal Chemistry: Developing and optimizing novel 5-HT7 receptor agonists with improved pharmacological properties. []

- Behavioral Neuroscience: Exploring the role of 5-HT7 receptors in modulating complex behaviors like learning, memory, and emotional responses. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.